Cas no 1866259-99-5 (2-(Pentan-2-yl)azetidine)

2-(Pentan-2-yl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a pentan-2-yl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The azetidine ring offers conformational rigidity, while the branched alkyl chain enhances lipophilicity, potentially improving bioavailability in drug design. Its compact ring system and functional group compatibility allow for diverse derivatization, enabling applications in catalysis, ligand design, and medicinal chemistry. The compound's stability and synthetic versatility make it suitable for exploratory studies in bioactive molecule development. Proper handling under inert conditions is recommended due to potential sensitivity.
2-(Pentan-2-yl)azetidine structure
2-(Pentan-2-yl)azetidine structure
Product Name:2-(Pentan-2-yl)azetidine
CAS No:1866259-99-5
MF:C8H17N
MW:127.22728228569
CID:5744223
PubChem ID:131220917
Update Time:2025-10-23

2-(Pentan-2-yl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 2-(Pentan-2-yl)azetidine
    • 1866259-99-5
    • EN300-1297131
    • Azetidine, 2-(1-methylbutyl)-
    • Inchi: 1S/C8H17N/c1-3-4-7(2)8-5-6-9-8/h7-9H,3-6H2,1-2H3
    • InChI Key: UDLJUIXYKAACOW-UHFFFAOYSA-N
    • SMILES: N1CCC1C(C)CCC

Computed Properties

  • Exact Mass: 127.136099547g/mol
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.836±0.06 g/cm3(Predicted)
  • Boiling Point: 162.5±8.0 °C(Predicted)
  • pka: 11.14±0.40(Predicted)

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Additional information on 2-(Pentan-2-yl)azetidine

Introduction to CAS No. 1866259-99-5: 2-(Pentan-2-yl)azetidine

The compound CAS No. 1866259-99-5, also known as 2-(Pentan-2-yl)azetidine, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of the pentan-2-yl group introduces a branched alkyl chain, adding complexity to its structure and enhancing its reactivity in certain chemical environments.

Azetidines have been a subject of interest in organic chemistry due to their strained ring structure, which makes them highly reactive and versatile in synthetic transformations. The pentan-2-yl substituent in this compound further modulates its electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted the role of azetidine derivatives in drug design, particularly in the development of bioactive compounds with potential therapeutic applications.

From a structural standpoint, CAS No. 1866259-99-5 exhibits a tetrahedral geometry around the nitrogen atom, which is characteristic of azetidines. This geometry contributes to the molecule's ability to act as a nucleophile or electrophile depending on the reaction conditions. The pentan-2-yl group introduces steric hindrance, which can influence the selectivity of reactions involving this compound. Researchers have explored its use in cycloaddition reactions, where its reactivity has been compared to other azetidine derivatives, yielding promising results for the construction of complex ring systems.

The synthesis of CAS No. 1866259-99-5 typically involves multi-step processes that leverage the principles of organic synthesis, such as nucleophilic substitution and ring-opening reactions. One common approach involves the reaction of an appropriate alkyl halide with an azetidine derivative under specific conditions to introduce the pentan-2-yl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of producing this compound.

In terms of applications, CAS No. 1866259-99-5 has shown potential in several areas. In pharmaceutical chemistry, it serves as a valuable building block for constructing bioactive molecules with desired pharmacokinetic properties. For instance, studies have demonstrated its utility in the synthesis of peptide analogs and other biologically relevant compounds. Additionally, its role as an intermediate in the production of advanced materials has been explored, particularly in the development of polymers with tailored mechanical properties.

Recent research has also focused on understanding the environmental fate and toxicity of CAS No. 1866259-99-5, ensuring its safe handling and disposal in industrial settings. Studies indicate that it undergoes biodegradation under specific conditions, minimizing its long-term impact on ecosystems when proper waste management practices are implemented.

In conclusion, CAS No. 1866259-99-5 (2-(Pentan-2-yl)azetidine) is a versatile compound with significant potential across multiple disciplines within chemistry and pharmacology. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with practical applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic research and industrial processes.

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